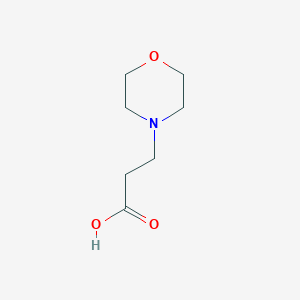

3-Morpholinopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)1-2-8-3-5-11-6-4-8/h1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYHRSGXZZVNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328500 | |

| Record name | 3-(Morpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4497-04-5 | |

| Record name | 3-(Morpholin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4497-04-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Morpholinopropanoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinopropanoic acid, also known as N-(2-Carboxyethyl)morpholine, is a heterocyclic compound incorporating a morpholine ring and a propanoic acid tail. The presence of both a tertiary amine (the morpholine nitrogen) and a carboxylic acid group gives this molecule amphoteric properties and makes it a versatile building block in organic synthesis and medicinal chemistry. The morpholine moiety is a recognized pharmacophore that can impart desirable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, details experimental protocols for its characterization, and explores its synthesis and potential biological activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Reference(s) |

| IUPAC Name | 3-morpholin-4-ylpropanoic acid | [2] |

| Synonyms | 4-Morpholinepropionic acid, N-(2-Carboxyethyl)morpholine, 3-Morpholinopropionic acid | [2] |

| CAS Number | 4497-04-5 | [2] |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 74-76 °C | [3] |

| Boiling Point | 174-176 °C at 2 Torr | [3] |

| pKa | 3.74 ± 0.10 (Predicted) | [3] |

| Storage | Sealed in dry, room temperature | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate determination of the chemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is the melting point of the substance.

-

-

Purity Assessment: A sharp melting point range (typically 1-2°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

pKa Determination

The pKa value is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid. For this compound, which has both a carboxylic acid and a tertiary amine, two pKa values are expected.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the half-equivalence point(s) on the curve.

Solubility Determination

Solubility is a key parameter in drug development, influencing absorption and bioavailability.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, diethyl ether, 5% aqueous HCl, and 5% aqueous NaOH.

-

Procedure:

-

A small, accurately weighed amount of this compound is added to a test tube containing a known volume of the solvent.

-

The mixture is agitated vigorously.

-

The solubility is observed and can be categorized as soluble, partially soluble, or insoluble.

-

-

pH-Dependent Solubility: Due to its amphoteric nature, the solubility of this compound is expected to be pH-dependent.[5] It should be more soluble in acidic and basic solutions compared to neutral water due to the formation of charged species. Carboxylic acids, in general, are highly soluble in polar solvents like water and ethanol.[6] The presence of water can also enhance the solubility of carboxylic acids in organic solvents.[7][8]

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is fundamental for its application as a chemical intermediate.

Synthesis

A common method for the synthesis of this compound involves the hydrolysis of its corresponding ester, methyl 3-morpholinopropionate.[3]

Reaction Scheme:

Methyl 3-morpholinopropionate is treated with a base, such as potassium hydroxide, in a suitable solvent like ethanol. The mixture is heated to drive the reaction to completion. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield this compound.[3]

Another potential synthetic route is the Michael addition of morpholine to acrylic acid.

Reactivity

The reactivity of this compound is dictated by its two functional groups:

-

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

-

Tertiary Amine (Morpholine): The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in various reactions. As a bifunctional molecule, it can participate in polymerization reactions.[9][10]

Biological Activity and Screening

The morpholine scaffold is present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][11][12][13][14][15][16][17][18][19][20][21][22] Therefore, this compound and its derivatives are promising candidates for drug discovery programs.

A general workflow for screening the biological activity of this compound and its derivatives is outlined below.

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[2]

-

Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4] It is also noted to be air and moisture sensitive.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with the established biological activities of morpholine-containing compounds, make it an attractive scaffold for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising compound.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-MORPHOLIN-4-YL-PROPIONIC ACID | 4497-04-5 [chemicalbook.com]

- 4. 4497-04-5|this compound|BLD Pharm [bldpharm.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 9. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]

- 10. atamankimya.com [atamankimya.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Innovation: A Technical Guide to 3-Morpholinopropanoic Acid (CAS: 4497-04-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropanoic acid, with the CAS registry number 4497-04-5, is a versatile morpholine derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, combining a flexible morpholine ring with a carboxylic acid moiety, make it an invaluable building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, and its burgeoning role as a scaffold in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Detailed experimental protocols for the synthesis of its derivatives and a summary of their biological activities are presented to facilitate further research and application in the field.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are crucial for its handling, formulation, and application in various chemical reactions. The hydrochloride salt of this compound is also commercially available under the CAS number 6319-95-5.[1][2]

| Property | Value | Reference |

| CAS Number | 4497-04-5 | [3][4][5] |

| Molecular Formula | C₇H₁₃NO₃ | [4][5] |

| Molecular Weight | 159.18 g/mol | [3][4][5] |

| Melting Point | 74-76 °C | [5] |

| Boiling Point | 174-176 °C (at 2 Torr) | [5] |

| pKa (Predicted) | 3.74 ± 0.10 | [5] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in water | |

| SMILES | O=C(O)CCN1CCOCC1 | [3] |

| InChIKey | YUYHRSGXZZVNMS-UHFFFAOYSA-N | [4][5] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 3-morpholinopropionate.

Experimental Protocol: Hydrolysis of Methyl 3-Morpholinopropionate

-

Reaction Setup: To a solution of methyl 3-morpholinopropionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

-

Heating: Stir the reaction mixture at 80°C for 2 hours.

-

Work-up: After cooling the solution to room temperature, adjust the pH to 1 using 6 M hydrochloric acid.

-

Isolation: Remove any insoluble material by filtration. Evaporate the volatiles from the filtrate.

-

Purification: Triturate the resulting oil with ether. Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum to yield this compound as a white solid.

Applications in Drug Development

This compound serves as a crucial scaffold for the development of novel therapeutic agents. Its derivatives have shown significant promise as anticancer and antimicrobial agents.

Anticancer Derivatives

Recent studies have focused on synthesizing derivatives of this compound with potent anticancer activities. A notable example is the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which have demonstrated cytotoxicity against non-small cell lung cancer cells (A549).

This synthesis is a multi-step process starting from 4-aminophenol.

-

Step 1: Synthesis of N-(4-hydroxyphenyl)-β-alanine methyl ester: React 4-aminophenol with methyl acrylate in refluxing 2-propanol.

-

Step 2: Synthesis of N-(4-hydroxyphenyl)-β-alanine hydrazide: The methyl ester from Step 1 is then treated with hydrazine hydrate.

-

Step 3: Synthesis of Hydrazone Derivatives: The resulting hydrazide is condensed with various aromatic aldehydes in refluxing methanol to produce a library of hydrazone derivatives.

These derivatives have been shown to exhibit structure-dependent anticancer activity. For instance, a derivative containing a 2-furyl substituent was found to be selective towards cancerous cells and reduced A549 cell migration.

| Derivative | Target Cell Line | Key Findings |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | A549 (Non-small cell lung cancer) | Structure-dependent cytotoxicity, reduction of cell migration.[6] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (Non-small cell lung cancer) | Antiproliferative activity, targeting SIRT2 and EGFR. |

Derivatives of this compound have been shown to modulate key signaling pathways involved in cancer progression. For example, certain thiazole derivatives act as inhibitors of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are crucial targets in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Morpholinopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Morpholinopropanoic acid, a versatile organic compound with significant potential in various scientific and pharmaceutical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a biological buffer and a linker molecule in drug delivery systems. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound's characteristics and applications.

Core Properties of this compound

This compound is a heterocyclic compound featuring a morpholine ring attached to a propanoic acid tail. This unique structure imparts a combination of desirable properties, including high polarity and the presence of both a tertiary amine and a carboxylic acid group. These functional groups make it a valuable building block in organic synthesis and a functional component in various biochemical applications.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 159.18 g/mol | [1][2] |

| Molecular Formula | C₇H₁₃NO₃ | [1][2] |

| CAS Number | 4497-04-5 | [1][2] |

| IUPAC Name | 3-(Morpholin-4-yl)propanoic acid | [2] |

| SMILES | O=C(O)CCN1CCOCC1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through the Michael addition of morpholine to an acrylic acid derivative, followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Michael Addition

Materials:

-

Morpholine

-

Ethyl acrylate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (0.1 mol) in 100 mL of ethanol.

-

Addition of Reactant: To the stirring solution, slowly add ethyl acrylate (0.1 mol) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: To the resulting crude ester, add a solution of sodium hydroxide (0.15 mol) in 50 mL of water. Heat the mixture to 60-70°C and stir for 2-3 hours to facilitate the hydrolysis of the ester.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 6 by the slow addition of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any unreacted starting materials and byproducts.

-

Isolation of Product: Collect the aqueous layer containing the sodium salt of this compound. Further acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization:

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the propanoic acid chain protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule.

-

IR Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a strong absorption for the C=O stretch, and characteristic peaks for the C-N and C-O stretches of the morpholine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. In electron ionization mass spectrometry, common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[1]

Applications in Research and Drug Development

Biological Buffering Agent

Drawing parallels from its sulfonic acid analog, 3-(N-morpholino)propanesulfonic acid (MOPS), this compound is anticipated to be an effective biological buffer. Its pKa is expected to be in a physiologically relevant range due to the presence of the morpholine nitrogen and the carboxylic acid group.

Experimental Protocol: Preparation of a this compound Buffer

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

Volumetric flasks

-

Magnetic stirrer and stir bar

Procedure:

-

Determine the pKa: The first step is to experimentally determine the pKa of this compound. This can be done by titrating a solution of the acid with a strong base (e.g., NaOH) and monitoring the pH. The pH at the half-equivalence point will be equal to the pKa.

-

Calculate Required Amounts: Use the Henderson-Hasselbalch equation to calculate the required amounts of the acidic and basic forms of the buffer to achieve the desired pH.

-

pH = pKa + log ([A⁻]/[HA])

-

-

Preparation:

-

Method 1 (Titration): Dissolve the calculated amount of this compound (the acidic form, HA) in deionized water (approximately 80% of the final volume). While stirring, slowly add a concentrated solution of NaOH until the desired pH is reached, as monitored by a calibrated pH meter. Finally, add deionized water to reach the final desired volume.

-

Method 2 (Mixing): Prepare stock solutions of the acidic form (this compound) and the basic form (sodium 3-morpholinopropanoate). The basic form can be prepared by reacting this compound with an equimolar amount of sodium hydroxide. Mix the appropriate volumes of the two stock solutions to achieve the desired pH.

-

-

Verification: Verify the final pH of the buffer solution using a calibrated pH meter.

Linker in Drug Delivery Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine (within the morpholine ring, though sterically hindered) and a carboxylic acid, makes it a candidate for use as a linker molecule in the development of drug delivery systems, such as antibody-drug conjugates (ADCs). The carboxylic acid can be activated to react with amine groups on a drug or antibody, while the morpholine ring can potentially be functionalized, although its tertiary amine nature makes direct reaction less straightforward than a primary or secondary amine. More commonly, the entire molecule acts as a spacer that can be incorporated between a drug and a targeting moiety.

Experimental Workflow: Conceptual Application as a Linker

The following diagram illustrates a conceptual workflow for utilizing a bifunctional linker like this compound in the synthesis of a bioconjugate.

Signaling Pathways

While this compound itself is not a known signaling molecule, the morpholine moiety is a common scaffold in a multitude of bioactive compounds and approved drugs. Morpholine-containing molecules are known to interact with a wide range of biological targets, including enzymes and receptors. The incorporation of a morpholine ring can influence a drug's pharmacokinetic properties, such as solubility and metabolic stability. The diagram below illustrates a generalized view of how a morpholine-containing drug might interact with a cellular signaling pathway.

Conclusion

This compound is a compound with a versatile chemical structure that lends itself to a variety of applications in scientific research and pharmaceutical development. Its properties make it a candidate for use as a biological buffer and as a linker in the construction of complex drug delivery systems. The detailed protocols and conceptual workflows provided in this guide serve as a starting point for researchers and scientists to explore the full potential of this valuable molecule. Further investigation into its specific pKa and its efficacy in various bioconjugation strategies is warranted to fully elucidate its capabilities.

References

An In-depth Technical Guide to the Synthesis of 3-Morpholinopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Morpholinopropanoic acid, a valuable building block in pharmaceutical and chemical research. The document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate reproducible and efficient laboratory synthesis.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main strategies: a two-step process involving a Michael addition followed by ester hydrolysis, and a more direct one-step Michael addition. A classical nucleophilic substitution reaction also presents a viable, though less commonly detailed, alternative.

Pathway 1: Two-Step Synthesis via Michael Addition and Ester Hydrolysis

This is a widely utilized and reliable method that proceeds in two distinct stages:

-

Aza-Michael Addition of Morpholine to an Acrylate Ester: This step involves the conjugate addition of morpholine to an α,β-unsaturated ester, typically ethyl acrylate or methyl acrylate, to form the corresponding 3-morpholinopropanoate ester.

-

Ester Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to yield the final this compound.

Logical Relationship of Pathway 1

Caption: Two-step synthesis of this compound.

Pathway 2: Direct Michael Addition of Morpholine to Acrylic Acid

This pathway offers a more direct, one-pot approach to the target molecule by reacting morpholine directly with acrylic acid. This method avoids the need for a separate hydrolysis step, potentially increasing overall efficiency.

Logical Relationship of Pathway 2

Caption: Direct synthesis via Michael addition.

Pathway 3: Nucleophilic Substitution

An alternative, classical approach involves the nucleophilic substitution of a 3-halopropanoic acid with morpholine. This method relies on the displacement of a halide leaving group by the secondary amine.

Logical Relationship of Pathway 3

Caption: Synthesis via nucleophilic substitution.

Quantitative Data Summary

The following tables summarize the key quantitative data for the described synthesis pathways, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Synthesis of Ethyl 3-Morpholinopropanoate (Pathway 1, Step 1)

| Parameter | Value | Reference |

| Reactants | Morpholine, Ethyl Acrylate | [1] |

| Catalyst | LiClO4 | [1] |

| Solvent | None (Solvent-free) | [1] |

| Reaction Time | 2 - 3 days | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Very Good (specific value not stated) | [1] |

Table 2: Hydrolysis of Methyl 3-Morpholinopropanoate to this compound (Pathway 1, Step 2)

| Parameter | Value |

| Reactant | Methyl 3-Morpholinopropanoate |

| Reagents | Potassium Hydroxide, 6 M Hydrochloric Acid |

| Solvent | Ethanol |

| Reaction Time | 2 hours |

| Temperature | 80 °C |

| Yield | 89% |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of Methyl 3-Morpholinopropanoate

This protocol details the second step of Pathway 1, the hydrolysis of the intermediate ester.

Materials:

-

Methyl 3-morpholino propionate (1 g, 5.7 mmol)

-

Potassium hydroxide (485 mg, 8.6 mmol)

-

Ethanol (20 mL)

-

6 M Hydrochloric acid

-

Ether

-

Dichloromethane

Procedure:

-

To a solution of methyl 3-morpholino propionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

-

Stir the mixture at 80°C for 2 hours.

-

Upon completion of the reaction, allow the solution to cool to room temperature.

-

Adjust the pH of the solution to 1 with 6 M hydrochloric acid.

-

Remove any insoluble material by filtration.

-

Remove the volatiles in the filtrate by evaporation.

-

Grind the resulting oil with ether.

-

Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum.

-

This procedure yields this compound (993 mg, 89% yield) as a white solid.

Characterization Data:

-

¹H NMR (DMSO-d6; CF3COOD): δ 2.83 (t, 2H), 3.13 (t, 2H), 3.36 (t, 2H), 3.46 (d, 2H), 3.73 (t, 2H), 3.97 (d, 2H).

-

Mass Spectrometry (MS-ESI): Molecular ion peak of 159 [M+H]⁺.

Protocol 2: Aza-Michael Addition of Morpholine to Ethyl Acrylate (General Procedure)

This protocol provides a general method for the first step of Pathway 1, based on a literature procedure for similar reactions.[1]

Materials:

-

Morpholine

-

Ethyl acrylate

-

Lithium perchlorate (LiClO4)

Procedure:

-

In a suitable reaction vessel, combine morpholine and ethyl acrylate in an appropriate molar ratio.

-

Add a catalytic amount of lithium perchlorate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

The reaction is typically complete within 2-3 days.[1]

-

Upon completion, the product, ethyl 3-morpholinopropanoate, can be purified by standard methods such as distillation or chromatography.

Note: This is a generalized procedure. For specific applications, optimization of molar ratios, catalyst loading, and reaction time may be necessary.

Concluding Remarks for Drug Development Professionals

The synthesis of this compound is a well-established process with reliable and scalable routes. The two-step pathway involving the Michael addition of morpholine to an acrylate ester followed by hydrolysis offers high yields and is well-documented. For process optimization and large-scale production, the direct Michael addition of morpholine to acrylic acid presents an attractive, more atom-economical alternative, although specific, detailed protocols are less commonly reported in the literature. The choice of synthetic route will depend on factors such as desired purity, scale, and available starting materials. The provided protocols and data serve as a solid foundation for the synthesis of this important morpholine-containing building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 3-Morpholinopropanoic Acid

IUPAC Name: 3-morpholin-4-ylpropanoic acid

This technical guide provides a comprehensive overview of 3-morpholinopropanoic acid, a heterocyclic compound with applications in pharmaceutical research and drug development. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and explores its potential applications, particularly as a scaffold in medicinal chemistry and as a linker in targeted drug delivery systems.

Physicochemical Properties

This compound is a white solid at room temperature. Its chemical and physical properties are summarized in the table below, providing essential data for researchers and drug development professionals.[1]

| Property | Value | Source |

| IUPAC Name | 3-morpholin-4-ylpropanoic acid | [1] |

| Molecular Formula | C₇H₁₃NO₃ | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| CAS Number | 4497-04-5 | |

| XLogP3 | -2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 159.08954328 Da | [1] |

| Topological Polar Surface Area | 49.8 Ų | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester, methyl 3-morpholinopropionate. This two-step process involves an initial Michael addition of morpholine to methyl acrylate followed by saponification.

Experimental Protocol: Synthesis via Hydrolysis of Methyl 3-morpholinopropionate

Materials:

-

Methyl 3-morpholinopropionate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Dichloromethane

Procedure:

-

To a solution of methyl 3-morpholinopropionate (1 g, 5.7 mmol) in ethanol (20 mL), add potassium hydroxide (485 mg, 8.6 mmol).

-

Stir the mixture at 80°C for 2 hours.

-

Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Upon completion, allow the solution to cool to room temperature.

-

Adjust the pH of the solution to 1 with 6 M hydrochloric acid.

-

Filter any insoluble material.

-

Remove the volatile components from the filtrate by evaporation under reduced pressure.

-

The resulting oil is triturated with diethyl ether.

-

Collect the solid product by filtration.

-

Wash the solid with dichloromethane.

-

Dry the product under vacuum to yield this compound as a white solid (993 mg, 89% yield).[2]

Confirmation of Structure:

The structure of the synthesized this compound can be confirmed by ¹H NMR spectroscopy and mass spectrometry.

-

¹H NMR (DMSO-d₆; CF₃COOD): δ 2.83 (t, 2H), 3.13 (t, 2H), 3.36 (t, 2H), 3.46 (d, 2H), 3.73 (t, 2H), 3.97 (d, 2H).[2]

-

Mass Spectrometry (MS-ESI): Molecular ion peak at m/z 159 [M+H]⁺.[2]

A logical workflow for this synthesis is depicted in the following diagram:

Applications in Drug Development

The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the biological activity and pharmacokinetic properties of molecules.[3] While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest several potential applications in drug discovery and development.

Scaffold for Novel Therapeutics

Derivatives of this compound have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[4][5] The morpholine ring can participate in hydrogen bonding and improve aqueous solubility, while the propanoic acid tail provides a handle for further chemical modification to optimize target binding and pharmacological properties. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial activity against multidrug-resistant pathogens.[4]

Linker in Targeted Drug Conjugates

The bifunctional nature of this compound, possessing both a tertiary amine and a carboxylic acid, makes it a suitable candidate for use as a linker in the development of drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7] The carboxylic acid can be activated to form an amide bond with a payload drug, while the morpholine nitrogen can be quaternized or the entire molecule can be incorporated into a larger linker structure to connect to a targeting moiety. The properties of the linker are critical for the stability and efficacy of the conjugate.[8]

The conceptual design of a PROTAC utilizing a this compound-based linker is illustrated below.

Signaling Pathways

While no specific signaling pathways have been directly attributed to the action of this compound itself, morpholine-containing compounds have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[9] The development of derivatives of this compound could potentially lead to the discovery of novel modulators of such pathways. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival.

A simplified representation of the PI3K/Akt/mTOR signaling pathway is provided below.

Conclusion

This compound is a readily accessible and versatile building block for medicinal chemistry and drug development. Its favorable physicochemical properties and the established biological significance of the morpholine scaffold make it an attractive starting point for the synthesis of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in areas such as oncology and infectious diseases. Its application as a linker in targeted drug delivery systems also represents a promising avenue for future investigation.

References

- 1. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. njbio.com [njbio.com]

- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Morpholinopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Morpholinopropanoic acid is a versatile bifunctional molecule incorporating a morpholine ring and a carboxylic acid moiety. This unique structure renders it a valuable building block in organic synthesis, particularly in the development of pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Core Properties of this compound

This compound, also known by its IUPAC name 3-(morpholin-4-yl)propanoic acid, is a white crystalline solid.[1] Its structure combines the basicity of a tertiary amine within the morpholine ring and the acidity of a carboxylic acid, making it zwitterionic at physiological pH.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| CAS Number | 4497-04-5 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 74-76 °C | [1] |

| Boiling Point | 174-176 °C (at 2 Torr) | [1] |

| pKa (Predicted) | 3.74 ± 0.10 | [1] |

| Solubility | Soluble in water | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Michael addition reaction between morpholine and acrylic acid.[5] This reaction is efficient and results in a high yield of the desired product.

Experimental Protocol: Michael Addition of Morpholine to Acrylic Acid

This protocol is based on established Michael addition procedures.[6][7]

Materials:

-

Morpholine

-

Acrylic acid

-

Toluene (or a similar non-polar solvent)

-

Dichloromethane (for washing)

-

Ether (for trituration)

-

Round-bottom flask with magnetic stirrer

-

Condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve morpholine (1.0 equivalent) in toluene.

-

Addition of Acrylic Acid: While stirring, slowly add acrylic acid (1.0 - 1.2 equivalents) to the morpholine solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting oil is then triturated with ether to induce solidification.

-

-

Purification:

-

Collect the solid product by filtration.

-

Wash the solid with cold dichloromethane.

-

Dry the product under vacuum.

-

Expected Yield: A yield of approximately 89% has been reported for this method.[1]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Scaffold for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and selectivity.[8] Derivatives of this compound can be synthesized to target various kinases, with the PI3K/Akt/mTOR pathway being a prominent example.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers, making it a key target for drug development.[9] Morpholine-containing compounds, such as ZSTK474, have been shown to be potent inhibitors of PI3K.[6][10] The morpholine oxygen atom often forms a crucial hydrogen bond with the hinge region of the kinase domain.[1]

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

The diagram illustrates how a morpholine-containing inhibitor, derived from a scaffold like this compound, can block the activity of PI3K. This inhibition prevents the phosphorylation of PIP2 to PIP3, a critical step in the activation of downstream effectors like Akt and mTOR, ultimately leading to the suppression of cell growth and proliferation.

Structure-Activity Relationship (SAR) Insights

SAR studies on morpholine-containing PI3K inhibitors have revealed key insights:

-

Morpholine Oxygen: The oxygen atom is crucial for forming a hydrogen bond with the kinase hinge region, anchoring the inhibitor in the active site.[1]

-

Ring Conformation: The chair conformation of the morpholine ring is generally favored for optimal binding.

-

Substitutions: Modifications to the propanoic acid chain of this compound can be used to tune the inhibitor's selectivity, potency, and pharmacokinetic properties. For example, creating amide or ester derivatives can significantly alter the compound's biological activity.

Conclusion

This compound is a foundational molecule for the development of sophisticated chemical probes and therapeutic agents. Its straightforward synthesis and the established importance of the morpholine scaffold in kinase inhibition make it a highly attractive starting point for drug discovery programs targeting signaling pathways implicated in cancer and other diseases. Future research will likely focus on the synthesis of novel derivatives with enhanced isoform selectivity and improved drug-like properties.

References

- 1. 3-MORPHOLIN-4-YL-PROPIONIC ACID | 4497-04-5 [chemicalbook.com]

- 2. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4497-04-5|this compound|BLD Pharm [bldpharm.com]

- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 6. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Morpholinopropanoic Acid: A Technical Guide to its Solubility Characteristics

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Morpholinopropanoic acid (CAS: 4497-04-5). Due to a notable scarcity of published quantitative solubility studies for this specific compound, this document also furnishes a detailed, generalized experimental protocol for determining its solubility in aqueous and organic media.

Introduction to this compound

This compound is a morpholine derivative of propanoic acid. Its chemical structure, featuring a carboxylic acid group and a tertiary amine within the morpholine ring, suggests a zwitterionic character at physiological pH, which typically influences its solubility profile. It is crucial to distinguish this compound from the structurally similar but chemically distinct sulfonic acid, MOPS (3-(N-morpholino)propanesulfonic acid), as their solubility and other physicochemical properties differ significantly.

Physicochemical and Limited Solubility Data

| Property | Value | Source |

| CAS Number | 4497-04-5 | PubChem[1] |

| Molecular Formula | C₇H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 159.18 g/mol | PubChem[1] |

| Predicted logP | -2.9 | PubChem[1] |

| Predicted pKa (acidic) | 3.74 ± 0.10 | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| Melting Point | 74-76 °C | ChemicalBook[2] |

The highly negative predicted logP value suggests that this compound is predominantly hydrophilic and is expected to exhibit good solubility in water and other polar solvents. Its solubility is likely to be pH-dependent due to the presence of the carboxylic acid and the basic morpholine nitrogen.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory procedures for solubility assessment of carboxylic acids.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent in a vial. The excess solid is necessary to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

To fully separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter compatible with the solvent.

-

Transfer the aliquot of the saturated solution to a pre-weighed, dry vial.

-

Evaporate the solvent from the vial in a drying oven set to a temperature below the melting point of this compound (e.g., 60 °C) until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Weigh the vial containing the dried solute.

-

The solubility (S) is calculated using the following formula:

S (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot taken (L)

-

Workflow for Solubility Determination

Caption: Experimental workflow for the gravimetric determination of solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain detailing the involvement of this compound in established signaling pathways or standardized experimental workflows beyond its potential use as a chemical intermediate.

Conclusion

While quantitative solubility data for this compound remains elusive in published literature, its physicochemical properties strongly indicate a hydrophilic nature with likely good solubility in aqueous solutions, which is expected to be pH-dependent. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents of interest. This will be critical for its application in drug development, formulation studies, and other scientific research. It is imperative for researchers to perform their own solubility assessments to obtain the quantitative data necessary for their specific applications.

References

3-Morpholinopropanoic Acid: A Technical Guide to its Buffering Characteristics

For Researchers, Scientists, and Drug Development Professionals

3-Morpholinopropanoic acid, commonly known as MOPS, is a zwitterionic buffer that serves as a structural analog to MES (2-(N-morpholino)ethanesulfonic acid). It is one of the "Good's buffers" developed in the 1960s for broad applications in biochemistry.[1] This technical guide provides an in-depth look at the pKa and buffering range of MOPS, critical parameters for its effective use in research and development.

Physicochemical Properties of MOPS

The utility of a buffer is defined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. For this compound, this value is crucial for its application in biological and biochemical contexts.

| Parameter | Value | Temperature (°C) |

| pKa | 7.2 | 25 |

| Effective Buffering Range | 6.5 - 7.9 | N/A |

Table 1: Key buffering parameters of this compound.[1][2][3][4]

The pKa of MOPS, at 7.2, is notably close to physiological pH, making it a highly suitable buffer for experiments involving biological systems.[1] Its effective buffering range spans from pH 6.5 to 7.9, providing stable pH control within this window.[2][3][4][5]

Factors Influencing Buffering Performance

It is important for researchers to consider that the pKa, and therefore the buffering efficiency, can be influenced by environmental factors.

-

Temperature: The pKa of MOPS is temperature-dependent, with a coefficient of approximately -0.013 to -0.0152 units per degree Celsius.[1][3] This means that as the temperature increases, the pKa decreases, leading to a more acidic buffer. Conversely, a decrease in temperature will result in a more basic buffer.[3] Accurate pH measurements and adjustments should always be made at the intended experimental temperature.

-

Concentration: While MOPS exhibits minimal salt effects, its concentration can have a strong influence on its pKa.[1][6] The thermodynamic pKa (pKa⁰), which is the pKa at infinite dilution, is a true constant for the buffer.[6] However, at working concentrations, the measured pH may deviate. It is advisable not to use MOPS at concentrations above 20 mM in mammalian cell culture.[5]

Logical Relationship of Buffering Action

The buffering capacity of this compound is centered around its pKa. The following diagram illustrates the relationship between pH, pKa, and the concentrations of the acidic (protonated) and basic (deprotonated) forms of MOPS.

Caption: Buffering action of this compound.

This diagram shows that within the effective buffering range (pH 6.5-7.9), both the acidic and basic forms of MOPS coexist in significant concentrations, enabling the buffer to resist changes in pH upon the addition of an acid or a base. Outside of this range, the buffering capacity diminishes as one form predominates.

References

Discovery and history of 3-Morpholinopropanoic acid

An In-depth Technical Guide to 3-Morpholinopropanoic Acid: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule utilized in various scientific and industrial applications. The document details its probable historical origins, established synthetic protocols, physicochemical properties, and its role as a key building block in the development of therapeutic agents and other advanced materials.

Discovery and History

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature. However, its discovery can be contextualized within the broader history of morpholine chemistry and the development of fundamental organic reactions. Morpholine itself was first prepared in the late 19th century, and its high nucleophilicity was quickly recognized.

The most probable and straightforward route to this compound is the aza-Michael addition of morpholine to acrylic acid or its esters. The Michael reaction, discovered by Arthur Michael in 1887, is a cornerstone of organic synthesis. Given the simplicity and high efficiency of this reaction, it is plausible that this compound was first synthesized in the early to mid-20th century as part of systematic studies on the reactivity of morpholine with α,β-unsaturated carbonyl compounds.

Another early and likely route to this compound is the reaction of morpholine with β-propiolactone.[1][2] This reaction provides a direct pathway to the β-amino acid structure. While β-propiolactone itself was discovered in the early 20th century, its use as a versatile reagent for introducing a 3-hydroxypropionyl or 3-aminopropionyl group became more common in subsequent decades.

While a seminal "discovery" paper remains elusive, the compound's presence in the chemical literature has grown significantly with the advancement of drug discovery and materials science, where it serves as a valuable building block and linker. Its CAS Number is 4497-04-5.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4497-04-5 | [3] |

| Molecular Formula | C₇H₁₃NO₃ | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | White to off-white solid | |

| Melting Point | 74-76 °C | |

| Boiling Point | 174-176 °C (at 2 Torr) | |

| pKa | 3.74 ± 0.10 (Predicted) | |

| SMILES | O=C(O)CCN1CCOCC1 | [4] |

| InChIKey | YUYHRSGXZZVNMS-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common and practical approaches are detailed below.

Aza-Michael Addition of Morpholine to Acrylic Acid

This is a direct and efficient one-step synthesis.

Experimental Protocol:

-

To a solution of acrylic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol, add morpholine (1.0-1.2 eq) dropwise at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Hydrolysis of Methyl 3-Morpholinopropionate

This two-step process involves the initial formation of the methyl ester followed by hydrolysis.

Experimental Protocol:

-

Step 1: Synthesis of Methyl 3-Morpholinopropionate

-

Combine morpholine (1.0 eq) and methyl acrylate (1.0-1.2 eq) in a reaction vessel. The reaction can often be performed neat or in a solvent like methanol.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

The resulting methyl 3-morpholinopropionate can be purified by distillation under reduced pressure or used directly in the next step.

-

-

Step 2: Hydrolysis

-

Dissolve methyl 3-morpholinopropionate (1.0 eq) in an alcohol-water mixture (e.g., ethanol/water).

-

Add a stoichiometric amount or a slight excess of a base, such as potassium hydroxide or sodium hydroxide (1.0-1.2 eq).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

After cooling to room temperature, acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 3-4.

-

The product will precipitate and can be collected by filtration, washed with cold water, and dried.

-

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, often used to introduce a morpholine moiety and a carboxylic acid handle into a molecule. This can improve physicochemical properties such as solubility and provide a point for further chemical modification.

As an Intermediate in the Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various inhibitors targeting different enzymes and receptors.

Examples of Biologically Active Molecules Synthesized Using this compound:

| Target | Compound Class | Therapeutic Area |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Benzimidazole Derivatives | Oncology |

| Aurora A Kinase | Oxindole Derivatives | Oncology |

| Bruton's Tyrosine Kinase (BTK) | Pyrimidine and Pyridine Compounds | Autoimmune Diseases, Oncology |

Experimental Protocol for Amide Coupling:

-

Dissolve the amine-containing core molecule (1.0 eq) and this compound (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, DCM).

-

Add a coupling agent such as HATU (1.2 eq) or EDCI (1.2 eq) and an amine base like DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound, while lacking a dramatic discovery story, is a testament to the enduring utility of fundamental chemical structures and reactions. Its straightforward synthesis and bifunctional nature have established it as a valuable component in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery. The continued exploration of its utility in creating novel bioactive compounds and functional materials is anticipated.

References

- 1. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Propiolactone - Wikipedia [en.wikipedia.org]

- 3. 3-(Morpholin-4-yl)propanoic acid | C7H13NO3 | CID 410813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4497-04-5|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Research Uses of 3-Morpholinopropanoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 3-Morpholinopropanoic acid and its structurally related analog, 3-Morpholinopropanesulfonic acid (MOPS). Due to the extensive use and documentation of MOPS in biological research, this guide will focus significantly on its applications while also exploring the emerging therapeutic potential of this compound derivatives.

Section 1: Core Compounds and Physicochemical Properties

A critical distinction must be made between this compound and 3-Morpholinopropanesulfonic acid. While structurally similar, the substitution of a carboxylic acid with a sulfonic acid group dramatically alters the compound's properties, particularly its pKa, making MOPS an exceptionally stable and widely used biological buffer.

Table 1: Physicochemical Properties of Core Compounds

| Property | This compound | 3-Morpholinopropanesulfonic Acid (MOPS) |

| Synonyms | N-(2-Carboxyethyl)morpholine, 4-Morpholinepropionic acid | 3-(N-Morpholino)propanesulfonic acid |

| CAS Number | 4497-04-5 | 1132-61-2 |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₅NO₄S |

| Molecular Weight | 159.18 g/mol | 209.26 g/mol |

| pKa (at 25°C) | Not widely reported | 7.20[1] |

| Useful pH Range | Not established as a buffer | 6.5 - 7.9[2][3] |

| Appearance | Solid | White crystalline powder[4] |

| Water Solubility (at 20°C) | Data not readily available | 1000 g/L[5] |

Section 2: Research Applications of 3-Morpholinopropanesulfonic Acid (MOPS)

MOPS is a zwitterionic buffer, one of the "Good's buffers," developed to be effective in the physiological pH range.[1] Its inert nature, particularly its minimal interaction with metal ions, makes it an invaluable tool in a multitude of biochemical and molecular biology applications.[2]

Nucleic Acid Research: RNA Electrophoresis

MOPS is the standard buffer for denaturing agarose gel electrophoresis of RNA, primarily because it maintains a stable pH in the presence of formaldehyde, a common denaturant.[6] This ensures accurate sizing and integrity analysis of RNA molecules.

Objective: To separate RNA molecules by size for integrity analysis or downstream applications like Northern blotting.

Materials:

-

MOPS (free acid)

-

Sodium Acetate

-

EDTA, disodium salt, dihydrate

-

DEPC-treated Water

-

Agarose

-

Formaldehyde (37%)

-

Formamide

-

RNA Loading Dye (10X)

-

Ethidium Bromide or other nucleic acid stain

Procedure:

-

Preparation of 10X MOPS Buffer (0.2 M MOPS, 0.05 M Sodium Acetate, 0.01 M EDTA, pH 7.0):

-

Dissolve 41.86 g of MOPS (free acid) in 800 mL of DEPC-treated water.

-

Add 4.1 g of Sodium Acetate and 3.72 g of EDTA.

-

Adjust the pH to 7.0 using NaOH.

-

Bring the final volume to 1 L with DEPC-treated water.

-

Sterilize by filtration through a 0.22 µm filter.[6]

-

-

Preparation of 1.2% Denaturing Agarose Gel (100 mL):

-

Sample Preparation:

-

To your RNA sample (up to 20 µg), add 2 µL of 10X MOPS buffer, 3.5 µL of formaldehyde, and 10 µL of formamide.

-

Incubate at 65°C for 15 minutes to denature the RNA.

-

Add 2 µL of 10X RNA loading dye.

-

-

Electrophoresis:

-

Place the gel in an electrophoresis tank and submerge it in 1X MOPS running buffer.

-

Load the denatured RNA samples into the wells.

-

Run the gel at 5-6 V/cm.[7]

-

-

Visualization:

-

Stain the gel with ethidium bromide (0.5 µg/mL) or another suitable nucleic acid stain.

-

Visualize the RNA bands using a UV transilluminator.

-

Diagram 1: Workflow for RNA Electrophoresis using MOPS Buffer

Caption: Workflow for RNA electrophoresis using a denaturing agarose gel.

Cell and Microbial Culture

MOPS is used to supplement cell culture media to provide additional buffering capacity, which is crucial when the standard bicarbonate-CO2 system is compromised or for cells sensitive to pH fluctuations.[1] It is particularly useful for experiments conducted outside of a CO2 incubator.

Objective: To prepare a stable, MOPS-buffered cell culture medium for enhanced pH control.

Materials:

-

Basal medium (e.g., DMEM, RPMI-1640)

-

MOPS (free acid)

-

Nuclease-free water

-

10 N NaOH

-

Sterile filtration unit (0.22 µm)

-

Fetal Bovine Serum (FBS), Penicillin-Streptomycin (optional)

Procedure:

-

Preparation of 1 M MOPS Stock Solution (pH 7.4):

-

Preparation of MOPS-Supplemented Medium:

-

In a sterile environment, add the required volume of the 1 M MOPS stock solution to your basal medium to achieve the desired final concentration (typically 10-20 mM). For mammalian cells, it is recommended not to exceed 20 mM.[1]

-

For example, to make 500 mL of medium with 20 mM MOPS, add 10 mL of the 1 M stock solution.

-

Add other supplements like FBS and antibiotics as required.

-

Gently mix the final medium.

-

-

Cell Viability Assessment (Recommended):

Diagram 2: Decision Workflow for Using MOPS in Cell Culture

Caption: Decision and preparation flow for using MOPS in cell culture.

Protein Purification

In protein purification, maintaining a stable pH is paramount to preserving the protein's structure, activity, and stability.[9] MOPS provides a reliable buffering environment during various purification steps, from cell lysis to chromatography.[9][10] Its low metal-binding capacity is advantageous in purifying metal-dependent proteins.

Objective: To utilize MOPS buffer to maintain a stable pH during protein extraction and subsequent chromatographic separation.

Materials:

-

MOPS (free acid)

-

NaCl

-

Other components as needed (e.g., protease inhibitors, reducing agents)

-

High-purity water

Procedure:

-

Preparation of Lysis/Extraction Buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.4):

-

Dissolve the required amount of MOPS and NaCl in ~80% of the final volume of high-purity water.

-

Adjust the pH to the desired value (e.g., 7.4) using NaOH or HCl.

-

Add other required components (e.g., protease inhibitor cocktail).

-

Bring to the final volume with water.

-

Cool the buffer to 4°C before use.

-

-

Cell Lysis:

-

Resuspend the cell pellet in the cold MOPS lysis buffer.

-

Perform lysis using an appropriate method (e.g., sonication, French press).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

-

Chromatography:

-

Equilibrate the chromatography column (e.g., ion-exchange, size-exclusion) with the MOPS buffer. The optimal concentration of MOPS for chromatography is typically between 10-100 mM.[10]

-

Load the protein supernatant onto the column.

-

Wash and elute the target protein according to the specific chromatography protocol, using MOPS-containing buffers throughout to ensure pH stability.

-

Section 3: Research Applications of this compound Derivatives

While this compound itself is not widely used as a core research tool like MOPS, its derivatives have emerged as promising scaffolds in drug discovery, particularly in the development of new antimicrobial and anticancer agents.

Antimicrobial Drug Development

Recent studies have focused on the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. These compounds have demonstrated significant, structure-dependent antimicrobial activity against a range of pathogens, including multidrug-resistant strains.[2][4][11]

Key Findings:

-

A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed activity against ESKAPE group pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant fungi like Candida auris.[2][4]

-

Hydrazone derivatives containing heterocyclic substituents (e.g., furan, thiophene) were identified as particularly potent, exhibiting broad-spectrum activity.[2][4]

-

Minimum Inhibitory Concentrations (MICs) were reported in the low µg/mL range for the most active compounds, highlighting their potential as leads for new antimicrobial drugs.[2][4][11]

Table 2: Antimicrobial Activity of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

| Compound Substituent | Target Organism | MIC Range (µg/mL) | Reference |

| Heterocyclic (general) | MRSA | 1 - 8 | [4] |

| Heterocyclic (general) | Vancomycin-resistant E. faecalis | 0.5 - 2 | [4] |

| Heterocyclic (general) | Gram-negative pathogens | 8 - 64 | [4] |

| Heterocyclic (general) | Candida auris | 8 - 64 | [2] |

Anticancer Drug Development

The same scaffold of 3-((4-hydroxyphenyl)amino)propanoic acid has also been investigated for its anticancer properties. The rationale is based on exploiting shared biochemical pathways between fungal and eukaryotic cells and the antioxidant potential of the 4-hydroxyphenyl moiety.[12]

Key Findings:

-

Derivatives were screened against human non-small cell lung cancer (A549) cells, with several compounds reducing cell viability by over 50%.[12]

-

The most promising compounds also demonstrated an ability to suppress cancer cell migration in vitro.[12]

-

Crucially, these active compounds showed favorable cytotoxicity profiles against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells.[12][13]

-

One of the most potent derivatives, containing a 2-furyl substituent, was identified as a strong candidate for further hit-to-lead optimization.[12]

Diagram 3: Drug Discovery Pathway for this compound Derivatives

Caption: Logical workflow from scaffold to drug candidate.

Section 4: Conclusion

While this compound itself has limited direct applications in research, its sulfonic acid analog, MOPS, is an indispensable tool in the modern molecular biology and biochemistry laboratory. Its utility as a biological buffer is well-established, with detailed protocols available for its use in RNA analysis, cell culture, and protein purification.

Concurrently, the core structure of this compound is proving to be a valuable scaffold in medicinal chemistry. The successful development of derivatives with potent and selective antimicrobial and anticancer activities underscores its potential in drug discovery. Future research will likely focus on optimizing these derivatives to improve their efficacy, pharmacokinetic properties, and safety profiles, paving the way for new therapeutic agents. Researchers and drug development professionals should consider both the utility of MOPS as a research tool and the potential of this compound derivatives as a source of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Agarose Gel Electrophoresis of RNA | Thermo Fisher Scientific - AU [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 10. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

3-Morpholinopropanesulfonic Acid (MOPS) as a Buffer in Biological Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 3-Morpholinopropanesulfonic acid, commonly known as MOPS, as a biological buffer. While the request specified "3-Morpholinopropanoic acid," it is highly probable that the intended compound was MOPS, a widely used buffer in biological and biochemical research. This compound is a different chemical entity and is not typically employed as a biological buffer. MOPS is one of the 'Good's buffers', developed to provide stable pH conditions in the neutral range, which is critical for a vast array of biological assays.[1][2]